molecular formula C23H18F2N2O3 B10911603 methyl 5-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B10911603
M. Wt: 408.4 g/mol
InChI Key: OYEYVXJVKBBESW-UHFFFAOYSA-N
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Description

METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole with methyl 5-bromomethyl-2-furoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 5-{[3,5-BIS(4-FLUOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C23H18F2N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 5-[[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C23H18F2N2O3/c1-14-21(15-3-7-17(24)8-4-15)26-27(22(14)16-5-9-18(25)10-6-16)13-19-11-12-20(30-19)23(28)29-2/h3-12H,13H2,1-2H3

InChI Key

OYEYVXJVKBBESW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC=C(O3)C(=O)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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